molecular formula C8H8FNO3S B6168272 3-acetyl-4-fluorobenzene-1-sulfonamide CAS No. 189814-43-5

3-acetyl-4-fluorobenzene-1-sulfonamide

Cat. No.: B6168272
CAS No.: 189814-43-5
M. Wt: 217.2
InChI Key:
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Description

3-acetyl-4-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C8H8FNO3S. It is a derivative of benzene, featuring an acetyl group at the 3-position, a fluorine atom at the 4-position, and a sulfonamide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-fluorobenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 4-fluoroacetophenone, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The amino group is subsequently sulfonated using chlorosulfonic acid to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: 3-carboxy-4-fluorobenzene-1-sulfonamide.

    Reduction: 3-acetyl-4-fluorobenzene-1-sulfonic acid.

    Substitution: 3-acetyl-4-methoxybenzene-1-sulfonamide (when using sodium methoxide).

Scientific Research Applications

3-acetyl-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

3-acetyl-4-fluorobenzene-1-sulfonamide is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

189814-43-5

Molecular Formula

C8H8FNO3S

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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